2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine
Beschreibung
2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine (CAS: 737005-53-7) is a purine-based compound with the molecular formula C21H25ClN6O and a molecular weight of 412.92. Its structure features a purine core substituted at the N-9 position with a cyclohexyl group and at the C-6 position with a 4-(4-morpholinyl)phenylamine moiety. This compound is primarily classified as an impurity or intermediate in pharmaceutical synthesis, with a purity >95% (HPLC) .
Eigenschaften
IUPAC Name |
2-chloro-9-cyclohexyl-N-(4-morpholin-4-ylphenyl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O/c22-21-25-19(18-20(26-21)28(14-23-18)17-4-2-1-3-5-17)24-15-6-8-16(9-7-15)27-10-12-29-13-11-27/h6-9,14,17H,1-5,10-13H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZNYEDYEXGHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440208 | |
| Record name | 2-Chloro-9-cyclohexyl-N-[4-(morpholin-4-yl)phenyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737005-53-7 | |
| Record name | 2-Chloro-9-cyclohexyl-N-[4-(morpholin-4-yl)phenyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Mechanism and Stoichiometry
The synthesis begins with 6-chloro-9-cyclohexyl-9H-purine (Int-A1) as the primary intermediate. Nucleophilic aromatic substitution occurs at the C2 position using 4-morpholinoaniline in isopropanol under reflux conditions. The reaction employs N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to deprotonate the aniline nucleophile and scavenge HCl byproduct.
Key stoichiometric ratios :
-
1:1 molar ratio of Int-A1 to 4-morpholinoaniline
-
4 equivalents of DIPEA relative to Int-A1
Optimized Reaction Conditions
Industrial-scale protocols specify:
-
Solvent : Isopropanol (0.4 M concentration)
-
Temperature : 120°C under sealed reactor conditions
-
Duration : 3 hours
-
Workup : Partitioning between ethyl acetate (75 mL) and water (75 mL), followed by anhydrous Na₂SO₄ drying.
Table 1: Yield Optimization in Conventional Synthesis
| Parameter | Test Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 80-140 | 120 | +22% |
| Base Equivalents | 2-6 | 4 | +15% |
| Reaction Time (h) | 1-5 | 3 | +18% |
The optimized conditions achieve 66% isolated yield after silica gel chromatography using a 70% ethyl acetate/hexane gradient.
One-Pot Tandem Synthesis Strategy
Recent advancements demonstrate the feasibility of single-vessel synthesis through tandem cyclization and functionalization.
Substrate Preparation
This method utilizes 4,6-dichloro-5-formamidopyrimidine as the starting material, reacting sequentially with:
-
Cyclohexylamine for N9 substitution
-
4-morpholinoaniline for C6 amination
-
In situ chlorination at C2 position
Microwave-Assisted Protocol
Microwave irradiation significantly accelerates the tandem process:
-
Equipment : CEM Discover system with single-mode cavity
-
Power Settings : 150 W maintained temperature
-
Pressure : 12-15 bar in sealed 10 mL vials
-
Time : 45 minutes total irradiation
Critical Advantage : Eliminates intermediate purification steps, reducing total synthesis time from 18 hours (conventional) to <1 hour.
Comparative Analysis of Synthetic Methodologies
Table 2: Method Comparison for Industrial Applicability
| Parameter | Conventional Method | One-Pot Method |
|---|---|---|
| Total Steps | 3 | 1 |
| Overall Yield | 58-66% | 42-49% |
| Purity (HPLC) | >95% | 89-93% |
| Scalability | Batch (kg-scale) | Pilot (100g) |
| Solvent Consumption | 15 L/mol | 8 L/mol |
The conventional method remains preferred for GMP manufacturing due to superior purity control, while the one-pot approach shows promise for rapid analog development.
Analytical Characterization Standards
All synthetic batches require rigorous quality control:
Spectroscopic Validation
Purity Specifications
Commercial suppliers enforce strict criteria:
-
HPLC Purity : >95% (C18, 50 mM TEAB/ACN gradient)
-
Impurity Profile : <0.5% dechlorinated byproducts
Industrial-Scale Process Considerations
Analyse Chemischer Reaktionen
2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine has been studied for its potential as a therapeutic agent in various diseases:
- Cancer Research : Its structure resembles known kinase inhibitors, making it a candidate for targeting specific cancer pathways. Studies have shown that modifications to the purine core can enhance anti-tumor activity.
- Neurological Disorders : The morpholinyl group suggests potential interactions with neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases.
Drug Development
The compound serves as an important intermediate in the synthesis of purmorphamine derivatives, which are known for their roles in developmental biology and regenerative medicine:
- Stem Cell Research : Purmorphamine derivatives have been shown to promote osteogenesis in stem cells, making compounds like this compound critical in developing treatments for bone-related conditions.
Biochemical Assays
Due to its unique structure, this compound is utilized in biochemical assays to study enzyme interactions and cellular responses:
- Kinase Activity Assays : It can be used to evaluate the inhibition of specific kinases involved in cell signaling pathways, providing insights into drug efficacy.
Case Study 1: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the importance of substituent modifications on the purine ring, leading to enhanced selectivity and potency against target kinases.
Case Study 2: Stem Cell Differentiation
Research conducted by Nature Biotechnology explored the effects of purmorphamine derivatives on mesenchymal stem cells. The findings indicated that treatment with these compounds significantly increased osteogenic differentiation markers, suggesting their potential utility in bone regeneration therapies.
Wirkmechanismus
The mechanism of action of 2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound is believed to bind to purine receptors, modulating their activity and influencing various cellular processes. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Key Differences and Implications
N-9 Substituent Variability :
- The cyclohexyl group in the target compound provides greater steric hindrance and lipophilicity compared to the ethyl (AP23980) or isopropyl (203436-13-9) groups. This may reduce metabolic degradation but limit binding pocket accessibility in kinase targets .
- Morpholinylphenyl at C-6 enhances water solubility compared to dipropylphosphoryl (AP23848) or methoxybenzyl (203436-13-9), making the target compound more suitable for aqueous reaction conditions .
Biological Activity :
- AP23980 and related derivatives exhibit potent kinase inhibition (IC50 < 20 nM against ABL1), attributed to the dipropylphosphoryl group’s interaction with ATP-binding pockets . The target compound lacks this group, suggesting divergent applications.
- Purmorphamine shares the cyclohexyl and morpholinylphenyl groups but includes a 1-naphthoxy substituent, enabling Hedgehog pathway activation—a feature absent in the target compound .
Synthetic Utility :
- The target compound is synthesized via nucleophilic substitution at C-6, similar to methods for 2-Chloro-9-methyl-9H-purin-6-amine derivatives (Example 3, ). However, its classification as an impurity underscores its role in quality control rather than direct therapeutic use .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | AP23980 | 203436-13-9 |
|---|---|---|---|
| LogP | ~3.2 (estimated) | ~4.5 | ~2.8 |
| Solubility (aq.) | Moderate | Low | High |
| Metabolic Stability | High | Moderate | Low |
- The target compound’s morpholinyl group reduces LogP compared to AP23980, favoring better aqueous solubility. However, the cyclohexyl group may still limit absorption in vivo .
Biologische Aktivität
The compound 2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine , with CAS number 737005-53-7 , is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H25ClN6O
- Molecular Weight : 412.92 g/mol
- Structure : The structural formula includes a chlorinated purine core substituted with cyclohexyl and morpholinyl groups, which may influence its biological interactions.
Table 1: Chemical Data
| Property | Value |
|---|---|
| CAS Number | 737005-53-7 |
| Molecular Formula | C21H25ClN6O |
| Molecular Weight | 412.92 g/mol |
| HPLC Purity | >95% |
| Storage Temperature | -20°C |
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases, which are crucial in cellular signaling pathways. Inhibition of these kinases can lead to reduced cell proliferation and survival, particularly in cancer cells.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
- Anticancer Studies : A study investigated the effects of related purine derivatives on cancer cell lines, demonstrating that modifications to the purine structure can significantly enhance anticancer activity. The presence of the morpholinyl group was noted to improve solubility and cellular uptake, leading to increased efficacy in inhibiting tumor growth .
- Kinase Inhibition Assays : In vitro assays indicated that this compound inhibits specific kinases involved in cancer progression. For instance, it was shown to reduce the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, thereby hindering cancer cell proliferation .
Table 2: Summary of Biological Activities
Q & A
Q. Basic
- ¹H/¹³C-NMR : Assign peaks using HSQC and DEPT-135 to confirm substitution patterns (e.g., cyclohexyl CH₂ vs. aromatic protons) .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of morpholine group) .
- HPLC-UV : Monitor purity (>95%) with a C18 column (MeCN/H₂O gradient).
What strategies reconcile contradictory biological activity data across assay systems (e.g., AChE inhibition vs. antimicrobial activity)?
Advanced
Contradictions may arise from assay-specific variables:
- Target selectivity : Use orthogonal assays (e.g., fluorescence polarization for AChE vs. broth microdilution for antimicrobial tests) .
- Cellular permeability : Adjust membrane permeability via logP optimization (target 2–3) or prodrug strategies.
- Control compounds : Include known inhibitors (e.g., donepezil for AChE) to validate assay conditions .
How can computational modeling predict binding interactions with target proteins, and what experimental validation methods are appropriate?
Q. Advanced
- Docking studies : Use AutoDock Vina to model interactions (e.g., hydrogen bonding with AChE’s catalytic triad) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM).
- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD).
What are key considerations for designing solubility enhancement strategies in in vitro assays?
Q. Basic
- Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes.
- pH adjustment : Buffers (pH 7.4 PBS) prevent precipitation.
- Salt formation : Hydrochloride salts improve aqueous solubility .
How are metabolic stability and major metabolites analyzed in preclinical studies?
Q. Advanced
- Liver microsomes : Incubate with human/rat microsomes and NADPH, followed by LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Stable isotopes : Use ¹⁴C-labeled compound for tracking metabolic pathways .
- CYP inhibition assays : Screen for CYP3A4/2D6 interactions to predict drug-drug interactions.
How should researchers validate analytical methods for quantifying this compound in biological matrices?
Q. Basic
- Linearity : Ensure R² >0.99 over 1–1000 ng/mL (LC-MS).
- Accuracy/precision : Meet FDA guidelines (±15% deviation for inter-day variability).
- Matrix effects : Compare spike-recovery in plasma vs. buffer to assess ion suppression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
